3-Chloro-5-phenylisothiazole-4-carboxylic acid
Overview
Description
3-Chloro-5-phenylisothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol . This compound is characterized by the presence of a chloro group, a phenyl group, and a carboxylic acid group attached to an isothiazole ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenylisothiazole-4-carboxylic acid typically involves the reaction of 3-chloro-5-phenylisothiazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide in the presence of a base, such as sodium hydroxide or potassium carbonate, to introduce the carboxylic acid group at the 4-position of the isothiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenylisothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-amino-5-phenylisothiazole-4-carboxylic acid or 3-thio-5-phenylisothiazole-4-carboxylic acid.
Oxidation Reactions: Formation of 3-chloro-5-(4-hydroxyphenyl)isothiazole-4-carboxylic acid.
Reduction Reactions: Formation of 3-chloro-5-phenylisothiazole-4-methanol.
Scientific Research Applications
3-Chloro-5-phenylisothiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylisothiazole-4-carboxylic acid
- 3-Chloro-5-phenylisoxazole-4-carboxylic acid
- 3-Chloro-5-phenylthiazole-4-carboxylic acid
Uniqueness
3-Chloro-5-phenylisothiazole-4-carboxylic acid is unique due to the presence of both a chloro group and a phenyl group on the isothiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications .
Properties
IUPAC Name |
3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDVVAOYSPDTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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